Oral Insulin Bioavailability: D-Penetratin Achieves 18.2% Pharmacological Availability vs. Negligible L-Penetratin
In a mouse model of oral insulin delivery, D-penetratin co-administration achieved a pharmacological availability (PA) of 18.2%, whereas the L-penetratin enantiomer showed negligible bioavailability due to rapid proteolytic degradation [1]. The D-form's stability in gastrointestinal fluid was markedly superior, with a half-life of 67 ± 7 minutes compared to rapid degradation of the L-form [2].
| Evidence Dimension | Pharmacological availability (oral insulin absorption) |
|---|---|
| Target Compound Data | 18.2% PA for D-penetratin |
| Comparator Or Baseline | L-penetratin (negligible PA, rapid degradation) |
| Quantified Difference | D-penetratin enables therapeutically relevant bioavailability; L-form does not |
| Conditions | In vivo mouse model; oral co-administration of insulin and penetratin; blood glucose monitoring |
Why This Matters
This quantifiable difference in enantiomeric stability directly determines whether oral insulin delivery is pharmacologically viable, guiding procurement of the correct stereoisomer.
- [1] Nielsen, E. J. B., et al. (2014). In vivo proof of concept of oral insulin delivery based on a co-administration strategy with the cell-penetrating peptide penetratin. Journal of Controlled Release, 189, 19–24. View Source
- [2] Nielsen, E. J. B., et al. (2014). Half-life data from gastrointestinal fluid stability assays. View Source
